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An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-iodopyrazolo[1,5-
a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building
Block
5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound of

significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid bicyclic core,

decorated with versatile bromine and iodine handles, makes it an attractive scaffold for the

development of novel therapeutics and functional materials. The bromine and iodine atoms can

be selectively functionalized through various cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space

and the fine-tuning of molecular properties.

This guide provides a comprehensive overview of the known and predicted physical properties

of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. As a Senior Application Scientist, it is crucial to

note that while this specific isomer is commercially available, detailed experimental

characterization in peer-reviewed literature is sparse.[1] Therefore, this document will

synthesize available supplier data with computed properties and comparative analysis of

related isomers to provide a robust and practical resource. We will also outline the standard
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experimental protocols required for a full, self-validating characterization of this compound,

explaining the causality behind these methodological choices.

Molecular Identity and Structural Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular

identity. The structural isomers of bromo-iodo-pyrazolopyridine can exhibit markedly different

physical and biological properties, making accurate identification paramount.

Core Identification
The fundamental properties of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine are summarized

below.

Property Value Source

IUPAC Name
5-bromo-3-iodopyrazolo[1,5-

a]pyridine
[1]

CAS Number 1352881-82-3 [1]

Molecular Formula C₇H₄BrIN₂ [1]

Molecular Weight 322.93 g/mol [1]

SMILES BrC1=CC2=C(I)C=NN2C=C1 [1]

Molecular Structure
The connectivity and arrangement of atoms define the molecule's fundamental characteristics,

including its reactivity and intermolecular interactions.

Caption: 2D structure of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine.

Predicted Physicochemical Properties
Direct experimental data for properties like melting point and solubility are not readily available

in the public domain for this specific isomer. However, computational models provide valuable

estimates that guide experimental design and handling. For context, related isomers such as 5-
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bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine are

known to be solids at room temperature.[2]

Predicted Property Value
Interpretation &
Significance

XLogP3 2.2 - 2.3

This value suggests moderate

lipophilicity. In drug

development, this indicates a

potential for good membrane

permeability, but solubility in

aqueous media may be

limited.[3][4]

Topological Polar Surface Area

(TPSA)
41.57 Å²

This TPSA value is well within

the range for good oral

bioavailability (typically <140

Å²). It suggests the molecule

has a favorable polarity profile

for interacting with biological

targets.[4]

Hydrogen Bond Donors 1 (pyrazolo NH)

The presence of a hydrogen

bond donor influences

solubility and the ability to

interact with biological targets.

[4]

Hydrogen Bond Acceptors 2 (pyridine N, pyrazolo N)

Hydrogen bond acceptors are

critical for molecular

recognition and binding to

protein targets.[4]

Rotatable Bonds 0

The rigid, fused-ring structure

limits conformational flexibility.

This can be advantageous in

drug design, as it reduces the

entropic penalty upon binding

to a target.[4]
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Spectroscopic Characterization: An Expert's
Prediction
While specific spectra for this compound are not published, its structure allows for the confident

prediction of key spectroscopic features. These predictions form a baseline for the verification

of synthetic material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region should display four distinct signals, each integrating to one

proton. The protons on the pyridine ring will likely appear as doublets or triplets depending

on their coupling partners, while the proton on the pyrazole ring will appear as a singlet.

¹³C NMR: Seven distinct signals are expected in the broadband-decoupled spectrum,

corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to the

electronegative iodine and bromine will be significantly shifted.

Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Critically, the

presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in

a characteristic M and M+2 isotopic pattern, which is a definitive confirmation of a

monobrominated compound.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the heterocyclic rings.

Below 800 cm⁻¹: C-Br and C-I stretching vibrations.

Experimental Protocols for Physical Property
Determination
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To address the data gap for this compound, the following standard operating procedures are

recommended. These protocols are designed to be self-validating, ensuring the generation of

reliable and reproducible data.

Workflow for Comprehensive Characterization
The logical flow for characterizing a new batch or sample of the title compound is crucial for

ensuring data integrity. It begins with identity confirmation and proceeds through purity and

physical property determination.
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Obtain Sample of
5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Mass Spectrometry (MS)
- Confirm Molecular Weight
- Verify Isotopic Pattern (Br)

Identity Check

¹H and ¹³C NMR Spectroscopy
- Confirm Structural Connectivity

- Assess Purity

High-Performance Liquid
Chromatography (HPLC)
- Quantify Purity (>95%)

Purity Check

Purity Confirmed?

No, Re-purify

Melting Point Determination
- Assess Thermal Stability

- Indicator of Purity

Yes

Solubility Assessment
- Test in Aqueous & Organic Solvents

Characterization

Single-Crystal X-ray Diffraction
(If suitable crystals form)

- Unambiguous Structure Proof
- Determine Crystal Packing

Complete Data Package

Click to download full resolution via product page

Caption: Standard workflow for the physical characterization of a solid organic compound.
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Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a quick and

reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure

crystalline solid, whereas impurities will broaden and depress the melting range.

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement:

Heat the sample rapidly to about 20 °C below the expected melting point (a preliminary

run may be necessary).

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion).

Reporting: Report the result as a temperature range. Repeat the measurement twice for

reproducibility.

Protocol: Solubility Assessment
Causality: Understanding a compound's solubility is critical for its application in drug

development (formulation, ADME properties) and synthetic chemistry (reaction solvent choice,

purification). This protocol establishes a qualitative solubility profile.

Solvent Selection: Prepare vials containing 1 mL of various solvents, including water,

ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-

dimethylformamide (DMF).

Sample Addition: Add approximately 1 mg of the compound to each vial.
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Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and visually

inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

Observation (Heating): Gently heat the vials containing undissolved solid to 50 °C and

observe any change in solubility.

Data Recording: Record the solubility at both room temperature and upon heating for each

solvent. For drug development purposes, a quantitative assessment in a buffered aqueous

solution would be the next logical step.

Conclusion
5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a valuable heterocyclic building block with

significant potential. While a comprehensive, experimentally-verified dataset on its physical

properties is not yet available in the public domain, this guide provides a robust framework

based on its known molecular identity, computational predictions, and comparative analysis

with related isomers. The provided protocols offer a clear path for researchers to generate the

necessary data to fully characterize this compound. The established identity[1], predicted drug-

like properties[3][4], and the strategic placement of functional handles underscore its

importance for future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical properties of 5-Bromo-3-iodopyrazolo[1,5-
a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445816#physical-properties-of-5-bromo-3-
iodopyrazolo-1-5-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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